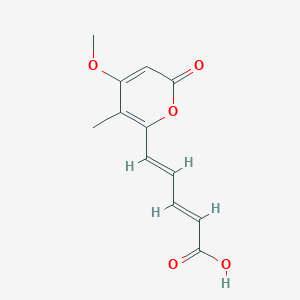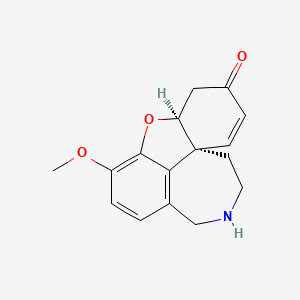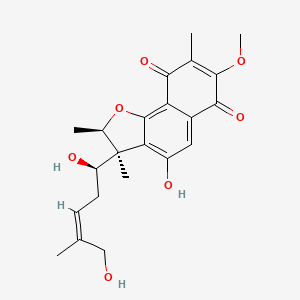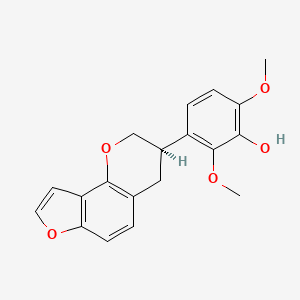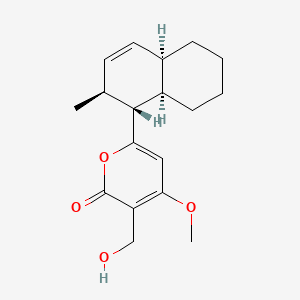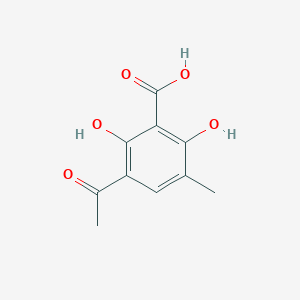
Clavatoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clavatoic acid is a natural product found in Myxotrichum stipitatum with data available.
Scientific Research Applications
Plant Growth Regulation
Clavatoic acid, isolated from Myxotrichum stipitatum, has been found to exhibit significant plant growth regulatory activity. In lettuce seedlings, this compound inhibited root growth to 52% of the control at a concentration of 100 mg/L (Kimura et al., 2002).
Antibacterial Properties
A study on Aspergillus clavatus AS-107, an endophytic fungus derived from Ascidian, revealed that this compound derivatives possess potent antibacterial activities against both human and aquatic pathogens, such as Aeromonas hydrophilia and Pseudomonas aeruginosa (Song et al., 2019).
Biosynthesis and Molecular Genetics
This compound is noted for its role in clavulanic acid biosynthesis. Studies on Streptomyces clavuligerus have focused on identifying the gene clusters involved in clavulanic acid biosynthesis, of which this compound is a part (Liras & Rodríguez-García, 2000). Another study highlighted the role of ORF17 in the clavulanic acid biosynthesis gene cluster, which catalyzes the formation of N-Glycyl-clavaminic acid, a precursor to clavulanic acid (Arulanantham et al., 2006).
Intercellular Signaling in Plants
Research has also delved into the role of small peptides like this compound in plant intercellular signaling. These peptides, including CLAVATA3/ESR-related (CLE) peptides, regulate vital plant processes such as vascular development and meristem formation (Sawa et al., 2006).
Chemical Reactions and Structural Diversity
This compound has been studied for its role in increasing the structural diversity of natural products. It acts as an active form, undergoing reactions like Michael addition with ortho-quinone methide as the acceptor, coupling with various natural products under mild conditions (Liao et al., 2019).
properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-4-3-6(5(2)11)9(13)7(8(4)12)10(14)15/h3,12-13H,1-2H3,(H,14,15) |
InChI Key |
NIVOTSZWKATDPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
synonyms |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid clavatoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)
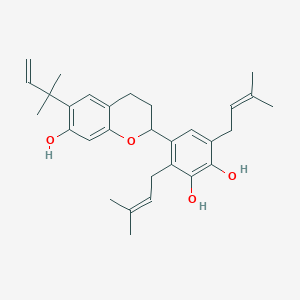

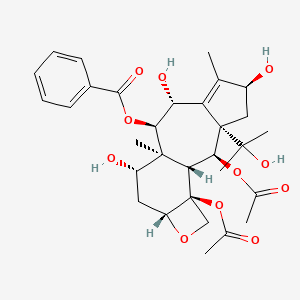
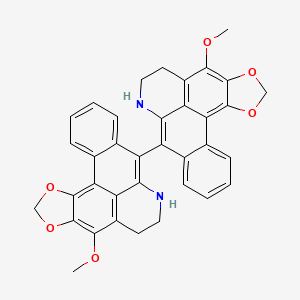
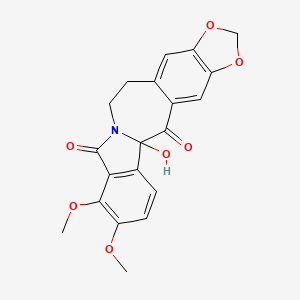
![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)
